molecular formula C12H14BrClN2 B13465431 4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride

4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B13465431
M. Wt: 301.61 g/mol
InChI Key: ZDLTZASHNKBUEP-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H14BrClN2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a bromophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 3-bromobenzonitrile with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride
  • 3-(4-Bromophenyl)piperidine hydrochloride
  • 4-(3-Bromophenoxy)piperidine hydrochloride

Uniqueness

4-(3-Bromophenyl)piperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of both bromophenyl and carbonitrile groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14BrClN2

Molecular Weight

301.61 g/mol

IUPAC Name

4-(3-bromophenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C12H13BrN2.ClH/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12;/h1-3,8,15H,4-7H2;1H

InChI Key

ZDLTZASHNKBUEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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